molecular formula C9H8ClNO2S2 B1433007 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide CAS No. 1394040-10-8

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

Cat. No. B1433007
M. Wt: 261.8 g/mol
InChI Key: BELBUHPBZKUZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a chemical compound with the CAS Number: 1394040-10-8 . It has a molecular weight of 261.75 . The compound is in powder form and is stored at room temperature . It is used as an intermediate in the preparation of imidazole antifungal agents .


Molecular Structure Analysis

The InChI code for 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is 1S/C9H8ClNO2S2/c1-5-6-3-2-4-7 (10)8 (6)14-9 (5)15 (11,12)13/h2-4H,1H3, (H2,11,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

Analytical Chemistry and Impurity Identification

A study focused on identifying an impurity in bulk hydrochlorothiazide, a diuretic and anti-hypertensive drug, using a combination of analytical techniques including high-pressure liquid chromatography, UV spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This research highlights the importance of sulfonamide compounds in ensuring the purity and safety of pharmaceutical products (X. Fang et al., 2001).

Interaction with Biological Molecules

Another study investigated the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) using fluorescence quenching, circular dichroism, and molecular modeling techniques. This research is crucial for understanding how sulfonamide derivatives interact with biological molecules, potentially informing therapeutic or toxicological processes (Samane Naeeminejad et al., 2017).

Catalysis and Synthesis

Research involving a novel N-bromo sulfonamide reagent demonstrates its use as an efficient catalyst for synthesizing biologically interesting compounds. Such studies underscore the role of sulfonamide derivatives in facilitating chemical reactions, which could lead to the development of new drugs or materials (A. Khazaei et al., 2014).

Antimicrobial Studies

A series of new coumarin-6-sulfonamides were synthesized and screened for their in vitro antibacterial and antifungal activities. Such research provides insights into the antimicrobial potential of sulfonamide derivatives, which could lead to the discovery of new treatments for infections (M. Basanagouda et al., 2010).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBUHPBZKUZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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